molecular formula C9H10F2N2 B13174997 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine

Katalognummer: B13174997
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: CPCNWISLPXJUJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine is a chemical compound with the molecular formula C9H10F2N2 and a molecular weight of 184.19 g/mol . This compound features a cyclopropane ring attached to a pyridine ring substituted with a difluoromethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine involves several steps. One common synthetic route includes the reaction of 2-(difluoromethyl)pyridine with cyclopropanamine under specific conditions . The reaction typically requires a solvent such as dichloromethane (DCM) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DCM, DMSO, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions in various applications.

Eigenschaften

Molekularformel

C9H10F2N2

Molekulargewicht

184.19 g/mol

IUPAC-Name

1-[2-(difluoromethyl)pyridin-4-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H10F2N2/c10-8(11)7-5-6(1-4-13-7)9(12)2-3-9/h1,4-5,8H,2-3,12H2

InChI-Schlüssel

CPCNWISLPXJUJJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC(=NC=C2)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.